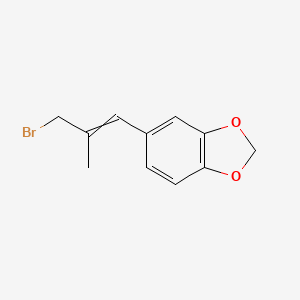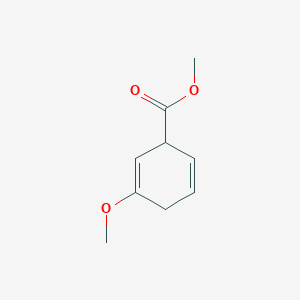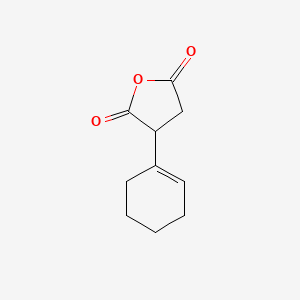![molecular formula C7H11O4S- B14296180 2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate CAS No. 113568-59-5](/img/structure/B14296180.png)
2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate is an organic compound with the molecular formula C7H11O4S It is a derivative of propanoic acid and contains both ester and thioether functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate typically involves the esterification of 2,2-dimethyl-3-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with methylthiomethyl chloride in the presence of a base such as sodium hydroxide to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is essential for efficient large-scale production.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The thioether group can be oxidized to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-(methylsulfanyl)propanoic acid: Similar structure but lacks the ester group.
2,2-Dimethyl-3-(methylsulfanyl)propan-1-ol: Similar structure but contains an alcohol group instead of an ester.
Uniqueness
2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate is unique due to the presence of both ester and thioether functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and scientific research.
特性
CAS番号 |
113568-59-5 |
|---|---|
分子式 |
C7H11O4S- |
分子量 |
191.23 g/mol |
IUPAC名 |
2,2-dimethyl-3-(methylsulfanylmethoxy)-3-oxopropanoate |
InChI |
InChI=1S/C7H12O4S/c1-7(2,5(8)9)6(10)11-4-12-3/h4H2,1-3H3,(H,8,9)/p-1 |
InChIキー |
HHHAHLLYPCHEKM-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C(=O)[O-])C(=O)OCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


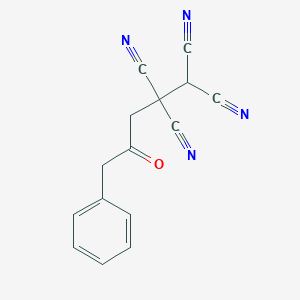
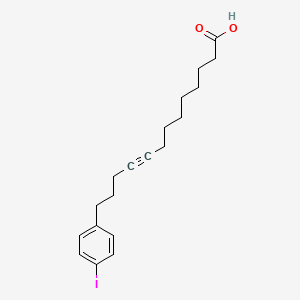
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
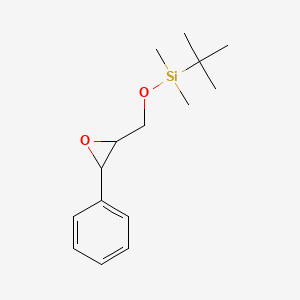
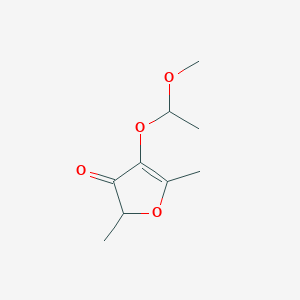
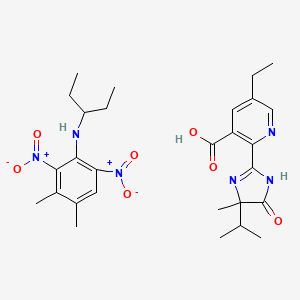
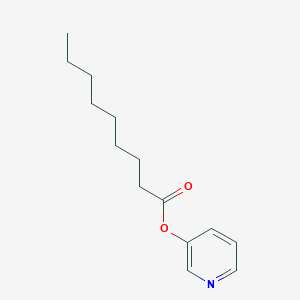
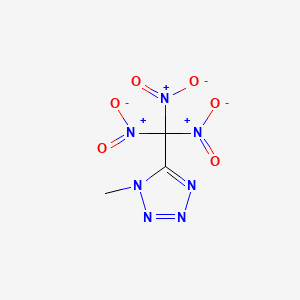

![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
